Cas no 1461714-26-0 (5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride)

5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride is a chemically stable, high-purity compound commonly employed as a versatile intermediate in pharmaceutical and organic synthesis. Its dihydrochloride salt form enhances solubility and handling properties, making it suitable for aqueous reaction conditions. The presence of both an amine and carboxylic acid functional groups allows for selective derivatization, facilitating its use in the development of peptidomimetics, bioactive molecules, and drug candidates. The piperidine moiety contributes to conformational rigidity, which can be advantageous in modulating pharmacokinetic properties. This compound is typically characterized by rigorous analytical methods (e.g., HPLC, NMR) to ensure consistency, making it a reliable choice for research and industrial applications.
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride structure
1461714-26-0 structure
Product name:5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
CAS No:1461714-26-0
MF:C10H22Cl2N2O2
MW:273.199881076813
CID:4601196
PubChem ID:75479925

5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
    • Inchi: 1S/C10H20N2O2.2ClH/c11-9-4-7-12(8-5-9)6-2-1-3-10(13)14;;/h9H,1-8,11H2,(H,13,14);2*1H
    • InChI Key: FMMJUFUOEKNYOG-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CCCCN1CCC(N)CC1.[H]Cl.[H]Cl

5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-137185-0.05g
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
1461714-26-0 95%
0.05g
$298.0 2023-02-15
Enamine
EN300-137185-10.0g
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
1461714-26-0 95%
10.0g
$5528.0 2023-02-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00988416-1g
5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride
1461714-26-0 95%
1g
¥4893.0 2023-04-01
Enamine
EN300-137185-2.5g
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
1461714-26-0 95%
2.5g
$2520.0 2023-02-15
TRC
A617258-10mg
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
1461714-26-0
10mg
$ 70.00 2022-06-08
TRC
A617258-50mg
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
1461714-26-0
50mg
$ 295.00 2022-06-08
TRC
A617258-5mg
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
1461714-26-0
5mg
$ 50.00 2022-06-08
Enamine
EN300-137185-500mg
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
1461714-26-0 95.0%
500mg
$1002.0 2023-09-30
A2B Chem LLC
AV61541-100mg
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
1461714-26-0 95%
100mg
$505.00 2024-04-20
A2B Chem LLC
AV61541-500mg
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
1461714-26-0 95%
500mg
$1090.00 2024-04-20

Additional information on 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride

5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride: A Novel Compound for Targeted Therapeutic Applications

5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. Its chemical identity, represented by the CAS No. 1461714-26-0, is central to its pharmacological profile and potential therapeutic applications. This compound belongs to the class of amino acid derivatives, characterized by the presence of a carboxylic acid group and a substituted piperidine ring. The 5-(4-aminopiperidin-1-yl)pentanoic acid moiety is further modified by the dihydrochloride salt, which contributes to its solubility and stability in aqueous environments.

Recent studies have highlighted the potential of 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride in modulating intracellular signaling pathways associated with neurodegenerative diseases and inflammatory responses. A 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the overactivation of mitogen-activated protein kinase (MAPK) pathways, which are implicated in conditions such as Alzheimer’s disease and multiple sclerosis. This finding underscores the compound’s potential as a therapeutic agent for neuroinflammatory disorders.

Another critical aspect of 5-(4-aminopiperidin-1-yl)pentyanoic acid dihydrochloride is its interaction with ionotropic glutamate receptors. Research published in Neuropharmacology in 2024 revealed that this compound exhibits selective antagonism against NMDA receptors, which are involved in synaptic plasticity and neuronal excitotoxicity. This property makes it a promising candidate for the treatment of chronic pain syndromes and stroke-related neurological damage. The compound’s ability to modulate these receptors without causing significant side effects is a major advantage in drug development.

The 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride molecule also shows potential in anti-cancer therapies. A 2023 study in Cancer Research explored its role in inhibiting the proliferation of prostate cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. The compound was found to induce apoptosis and reduce tumor growth in xenograft models, suggesting its utility in targeted cancer therapy. These findings highlight its versatility in addressing multiple disease mechanisms.

From a synthetic perspective, the 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride is synthesized through a multi-step process involving the coupling of 4-aminopiperidine with pentanoic acid, followed by acid chloride formation. This synthetic route is optimized for scalability and cost-effectiveness, making it suitable for large-scale production. The dihydrochloride salt form enhances its solubility in physiological fluids, which is crucial for its application in pharmaceutical formulations.

Recent advancements in computational chemistry have further elucidated the binding interactions of 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride with its molecular targets. A 2024 study using molecular dynamics simulations demonstrated its high affinity for glutamate receptor subtypes, providing insights into its mechanism of action. These computational models are invaluable for predicting the compound’s behavior in vivo and guiding the design of more potent derivatives.

The therapeutic potential of 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride is further supported by its low toxicity profile. Preclinical studies have shown that the compound exhibits minimal cytotoxicity in in vitro assays and does not induce significant organ toxicity in in vivo models. This safety profile is critical for its development as a first-in-class drug for chronic and progressive diseases.

In conclusion, 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride represents a promising therapeutic agent with a broad spectrum of applications in neurology, oncology, and inflammatory diseases. Its unique molecular structure, combined with its favorable pharmacokinetic and safety profiles, positions it as a valuable candidate for further clinical exploration. Ongoing research into its molecular mechanisms and therapeutic potential continues to expand its relevance in biomedical science.

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